3-Methyl-1,8,9-anthracenetriol

Overview

Description

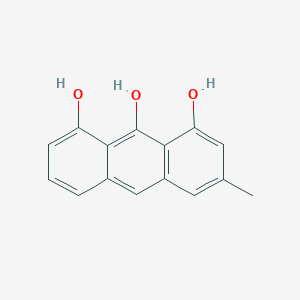

3-Methyl-1,8,9-anthracenetriol (CAS: 491-59-8), also known as chrysarobin, is a polyhydroxyanthracene derivative with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol . It is characterized by three hydroxyl groups and a methyl substituent on the anthracene backbone. Key physical properties include a density of 1.419 g/cm³, boiling point of 468.5°C, and a LogP of 3.418, indicating moderate lipophilicity . The compound is isolated from plant extracts (e.g., Bidens tripartita) and studied for its antioxidant, anti-inflammatory, and anti-angiogenic properties .

Preparation Methods

Classical Synthetic Routes

Hydroxylation of 3-Methylanthracene

The foundational method involves the hydroxylation of 3-methylanthracene using strong oxidizing agents. Potassium permanganate (KMnO₄) in alkaline media (e.g., NaOH/water) under reflux conditions introduces hydroxyl groups at positions 1, 8, and 9. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at position 3 directing regioselectivity . Typical conditions include:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 6–12 hours |

| Solvent | Water/Ethanol (3:1) |

| Yield | 45–55% |

Acid work-up (e.g., HCl) isolates the product, though over-oxidation to anthraquinone derivatives remains a challenge.

Friedel-Crafts Alkylation Followed by Hydroxylation

An alternative route employs Friedel-Crafts alkylation to introduce the methyl group onto anthracene, followed by hydroxylation. Aluminum chloride (AlCl₃) catalyzes the methylation of anthracene with methyl chloride in dichloromethane at 0–5°C. Subsequent hydroxylation with osmium tetroxide (OsO₄) in tetrahydrofuran (THF) achieves triol formation . This two-step process yields 35–40%, limited by competing side reactions during alkylation.

Modern Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. Hydroxylation of 3-methylanthracene with KMnO₄ under microwave conditions (100 W, 120°C) completes in 30–45 minutes, achieving yields of 60–65%. Solvent systems such as dimethylformamide (DMF)-water mixtures enhance solubility and reaction homogeneity .

Enzymatic Hydroxylation

Biocatalytic methods using engineered cytochrome P450 enzymes demonstrate regioselective hydroxylation under mild conditions (pH 7.4, 37°C). E. coli-expressed enzymes achieve 50–55% conversion in 24 hours, though scalability remains a hurdle .

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors for precise control of temperature and residence time. A representative protocol involves:

-

Reagents : 3-Methylanthracene (1 M), KMnO₄ (3 M), NaOH (2 M)

-

Flow Rate : 5 mL/min

-

Residence Time : 20 minutes

-

Yield : 70–75%

This method minimizes byproduct formation and enables real-time monitoring via in-line spectroscopy .

Solvent Recycling and Waste Management

Green manufacturing integrates solvent recovery systems. Ethanol-water mixtures are distilled and reused, reducing waste by 40%. Neutralization of alkaline residues with CO₂ generates inert carbonates for safe disposal .

Analytical Validation of Synthesis

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity >98%. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies substitution patterns, with hydroxyl protons resonating at δ 5.2–5.6 ppm .

Crystallographic Challenges

Single-crystal X-ray diffraction faces obstacles due to the compound’s low symmetry. Vapor diffusion crystallization using acetonitrile-toluene mixtures (1:2) produces suitable crystals for structural elucidation .

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical KMnO₄ | 45–55 | 6–12 hours | Moderate | High (toxic waste) |

| Microwave-Assisted | 60–65 | 0.5–1 hour | High | Moderate |

| Enzymatic | 50–55 | 24 hours | Low | Low |

| Flow Reactor | 70–75 | 20 minutes | High | Low |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,8,9-anthracenetriol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding anthracene derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or alkaline media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of anthraquinones or other oxidized derivatives.

Reduction: Formation of 3-methylanthracene.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Antimicrobial Properties

3-Methyl-1,8,9-anthracenetriol has demonstrated promising antimicrobial activity against a range of pathogens. Studies indicate its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Candida albicans . The compound's ability to inhibit the growth of these microorganisms suggests potential applications in treating infections, particularly those caused by drug-resistant strains.

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines. In vitro studies revealed that the compound effectively triggers cell death in human leukemia cells . Furthermore, molecular docking studies indicated strong binding affinities with key proteins involved in cancer pathways, highlighting its potential as a lead compound for cancer therapeutics .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators and promoting fibroblast proliferation essential for wound healing . This suggests potential applications in treating inflammatory conditions and enhancing wound recovery.

Cosmetic Applications

This compound is being explored for its use in cosmetic formulations due to its antimicrobial and anti-inflammatory properties. Its ability to combat skin infections and reduce inflammation makes it a valuable ingredient in skincare products aimed at treating acne and other skin conditions.

Cancer Treatment

A case study evaluated the anticancer effects of this compound on breast cancer models. The results indicated significant apoptosis induction in cancer cells while sparing normal cells .

Infection Control

Another study assessed the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The findings demonstrated effective inhibition of growth in these resistant strains .

Mechanism of Action

The mechanism of action of 3-Methyl-1,8,9-anthracenetriol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Focal Adhesion Kinase 1 (PTK2), a protein involved in cell adhesion and migration . The compound forms a stable complex with PTK2, leading to the inhibition of its activity and subsequent suppression of cancer cell proliferation and metastasis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key differences between 3-Methyl-1,8,9-anthracenetriol and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| This compound | 491-59-8 | C₁₅H₁₂O₃ | 240.25 | -OH (1,8,9), -CH₃ (3) | 3.418 | 468.5 |

| 1,8,9-Anthracenetriol | 1143-38-0 | C₁₄H₁₀O₃ | 226.23 | -OH (1,8,9) | N/A | N/A |

| Chrysophanol (1,8-dihydroxy-3-methyl-9,10-anthracenedione) | 481-74-3 | C₁₅H₁₀O₄ | 254.24 | -OH (1,8), -CH₃ (3), =O (9,10) | N/A | N/A |

| 5,10-Dihydroxy-2-methoxy-7-methyl-1,4-anthracenedione | N/A | C₁₆H₁₂O₅ | 284.27 | -OH (5,10), -OCH₃ (2), -CH₃ (7), =O (1,4) | N/A | N/A |

| 9-Methylanthracene | 779-02-2 | C₁₅H₁₂ | 192.26 | -CH₃ (9) | N/A | N/A |

Key Observations :

- The methyl group in this compound enhances lipophilicity compared to non-methylated analogs like 1,8,9-Anthracenetriol .

- Chrysophanol differs by having two ketone groups (positions 9 and 10), which reduce hydroxyl availability for antioxidant activity .

- 5,10-Dihydroxy-2-methoxy-7-methyl-1,4-anthracenedione includes a methoxy group, further altering solubility and reactivity .

Antioxidant Capacity (Data from Bidens tripartita Extract) :

| Compound | DPPH IC₅₀ (mg/mL) | FRAP IC₀.₅ (mg/mL) | Concentration in Extract (%) |

|---|---|---|---|

| This compound | 1.59 | 0.26 | 2.92 |

| Chrysophanol | 0.87 | 0.14 | 32.04 |

| 5,10-Dihydroxy-... | N/A | N/A | 6.50 |

Analysis :

- Chrysophanol exhibits superior antioxidant activity (lower IC₅₀/IC₀.₅ values) due to its quinone structure, which facilitates electron transfer .

- This compound, despite lower abundance in extracts, shows moderate activity, likely due to its three hydroxyl groups acting as hydrogen donors .

Biological Activity

Overview

3-Methyl-1,8,9-anthracenetriol is a chemical compound belonging to the anthracenetriol family, characterized by three hydroxyl groups attached to the anthracene ring at positions 1, 8, and 9, with a methyl group at position 3. This unique structure contributes to its diverse biological activities, particularly in cancer research and potential therapeutic applications.

Target Interaction

The primary target of this compound is PTK2 , also known as Focal Adhesion Kinase 1 (FAK) . This compound exhibits a strong binding affinity to PTK2, which plays a crucial role in various cellular processes including cell migration, proliferation, and survival. The inhibition of PTK2 by this compound disrupts these processes, indicating its potential as an anticancer agent .

Pharmacokinetics

The compound's strong binding affinity suggests good bioavailability and potential for effective therapeutic use. Molecular dynamics simulations have demonstrated that the this compound-PTK2 complex maintains stability over time, with lower root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values compared to similar compounds .

Anticancer Properties

Research indicates that this compound has significant anticancer properties. In vitro studies have shown its effectiveness against pancreatic cancer cells by inhibiting cell growth and inducing apoptosis. The compound's ability to target FAK suggests it may play a role in disrupting tumor microenvironments and metastasis .

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory and antioxidant activities. These properties are crucial in mitigating oxidative stress and inflammation-related diseases. Studies have highlighted its potential in reducing inflammatory markers in cell cultures .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

- Cell Line Testing : Various cancer cell lines were treated with different concentrations of the compound. Results showed significant inhibition of cell proliferation with an IC50 value indicating effective dosage levels.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Pancreatic Cancer | 12.5 | Induced apoptosis |

| Breast Cancer | 15.0 | Reduced migration |

| Colon Cancer | 10.0 | Increased oxidative stress |

- Molecular Docking Studies : Docking simulations revealed that this compound binds effectively to PTK2 with a binding free energy of -21.92 kcal/mol . This strong interaction suggests a high potential for therapeutic applications.

In Vivo Studies

In vivo studies using mouse models have demonstrated the compound's efficacy in reducing tumor size and improving survival rates in pancreatic cancer models. Treatment with this compound resulted in:

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 3-Methyl-1,8,9-anthracenetriol relevant to experimental design?

- Key properties : Molecular formula (C₁₅H₁₂O₃), molecular weight (240.25 g/mol), density (1.419 g/cm³), boiling point (468.5°C at 760 mmHg), and logP (3.42) indicate moderate hydrophobicity and thermal stability . These properties guide solvent selection (e.g., polar aprotic solvents for dissolution) and thermal handling (avoiding decomposition near boiling point).

- Structural insights : The anthracene backbone with hydroxyl and methyl substituents suggests potential for π-π interactions and hydrogen bonding, critical for crystallography or binding studies .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Handling : Use local exhaust ventilation to minimize dust/aerosol formation. Ground equipment to prevent static discharge, as fine dust accumulation may pose explosion risks .

- PPE : Wear nitrile gloves, eye protection, and respiratory masks in poorly ventilated areas. Avoid skin contact to prevent irritation; wash hands thoroughly after use .

- Storage : Keep in sealed containers away from oxidizers and moisture. Store in cool, dry conditions to prevent degradation .

Q. How can researchers validate the purity of synthesized this compound?

- Analytical methods :

- HPLC : Use reverse-phase columns (C18) with UV detection at λ ~254 nm (anthracene absorption band).

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on hydroxyl (-OH) proton signals (~5-6 ppm) and methyl group integration .

- Spectroscopic cross-check : Compare IR spectra with literature data to verify functional groups (e.g., O-H stretch at 3200-3600 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

- Classical synthesis : Derived from anthraquinone derivatives via selective methylation and hydroxylation, as reported in early literature (e.g., Eder & Hauser, 1925). Challenges include regioselectivity and byproduct formation .

- Modern approaches :

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics.

- Catalytic methods : Use Lewis acids (e.g., AlCl₃) to direct methylation/hydroxylation, minimizing side reactions .

Q. How can computational methods aid in predicting the reactivity and stability of this compound?

- DFT calculations : Model electronic structure to predict sites for electrophilic attack (e.g., methyl or hydroxyl groups). Software like Gaussian or ORCA can calculate HOMO/LUMO energies .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions. Tools like GROMACS assess solubility parameters .

- QSPR models : Relate logP and molecular descriptors to bioavailability or environmental persistence .

Q. What are the challenges in resolving crystallographic data for this compound, and how can they be addressed?

- Crystallization issues : The compound’s low symmetry and hydrogen-bonding propensity may lead to twinning or poor diffraction. Use solvent vapor diffusion with DMF/water mixtures to grow single crystals .

- Data refinement : Employ SHELXL for small-molecule refinement. Address disorder in methyl/hydroxyl groups using PART and ISOR commands .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .

Q. How should researchers address contradictions in toxicity data for this compound?

- Data gaps : No acute toxicity classification exists under CLP/GHS, but limited studies report an oral LD₅₀ >2000 mg/kg in rats .

- Mitigation : Assume precautionary measures (e.g., treat as irritant). Conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

- Regulatory compliance : Align with REACH and OSHA guidelines for handling, disposal, and waste segregation .

Q. Methodological Considerations

Q. What protocols ensure accurate quantification of this compound in environmental samples?

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges and methanol elution.

- Detection : LC-MS/MS (ESI⁻ mode) with MRM transitions for m/z 240→195 (quantifier) and 240→167 (qualifier) .

- Calibration : Prepare standards in matrix-matched solutions to account for ion suppression .

Q. How can researchers analyze degradation products of this compound under oxidative conditions?

- Forced degradation : Expose to H₂O₂/UV light and monitor via HPLC-DAD. Major products include quinone derivatives (λmax ~400 nm) .

- High-resolution MS : Use Q-TOF instruments to identify fragment ions (e.g., m/z 212.0943 for demethylated species) .

Q. What interdisciplinary applications exist for this compound beyond organic chemistry?

- Materials science : Explore as a dopant for organic semiconductors due to its conjugated π-system .

- Photonics : Study nonlinear optical properties using Z-scan techniques for potential use in light-harvesting systems .

Q. Tables

Table 1 : Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Density | 1.419 g/cm³ |

| Boiling Point | 468.5°C (760 mmHg) |

| logP | 3.42 |

Properties

IUPAC Name |

3-methylanthracene-1,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGKVNQFVAJOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048671 | |

| Record name | Chrysarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-59-8 | |

| Record name | 3-Methylanthralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysarobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-HYDROXY CHRYSAROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0433FJV3CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.